(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a synthetic compound notable for its potential applications in pharmacology. The compound has the molecular formula and a molecular weight of 358.83 g/mol. It is often utilized in research settings due to its unique structural features and biological activity. The compound's IUPAC name reflects its complex structure, which includes a triazole-pyrimidine moiety and a chlorinated phenoxyethyl group.
The compound is cataloged under the CAS number 477865-38-6 and is available from various chemical suppliers, including BenchChem and Ambeed, which provide details regarding its purity (typically around 95%) and other specifications . In terms of classification, this compound falls under the category of organic compounds with potential pharmacological properties, particularly as a modulator of ion channels or other biological targets.
The synthesis of (E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide involves multiple steps that typically include the formation of the triazole and pyrimidine rings followed by the introduction of the phenoxyethyl group.
The synthesis may employ methods such as:
Detailed methodologies can be found in specialized literature on heterocyclic chemistry, particularly those focusing on triazole and pyrimidine derivatives .
The molecular structure of (E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide can be represented using various notations:
InChI=1S/C17H19ClN6O/c1-11-9-13(18)5-6-15(11)25-12(2)14-7-8-19-17-21-16(22-24(14)17)20-10-23(3)4/h5-10,12H,1-4H3/b20-10+CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)CThese structural representations highlight the compound's complexity and functional groups that may contribute to its biological activity .
The compound's data includes:
The compound is expected to participate in various chemical reactions typical for amides and heterocycles. Potential reactions include:
These reactions can be monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) to confirm product formation and purity .
Research suggests that compounds with similar structures may modulate calcium-dependent potassium channels or other signaling pathways involved in cellular responses. The detailed mechanism would require further investigation through pharmacological assays and molecular modeling studies.
The physical properties of (E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles due to the presence of functional groups like amides and aromatic rings. Data on boiling points or melting points are often not disclosed but can be determined experimentally.
(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide has potential applications in scientific research particularly in pharmacology where it could serve as a lead compound for developing new therapeutic agents targeting ion channels or other biological systems.
This compound exemplifies the importance of synthetic organic chemistry in creating novel molecules for biological evaluation and therapeutic development. Further studies are warranted to explore its full potential in medicinal chemistry.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4